molecular formula C10H10FNO3 B2524451 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate CAS No. 1093115-27-5

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Cat. No. B2524451
Key on ui cas rn: 1093115-27-5
M. Wt: 211.192
InChI Key: IPVDCFDOQGHIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199987B2

Procedure details

To a solution of ethyl potassium malonate (2) (452 mg, 2.66 mmol) in tetrahydrofuran (5 mL) was added MgCl2 (202 mg, 2.13 mL). The mixture was stirred at 50° C. for 4 h and then cooled to room temperature. In another flask a solution of 3-fluoro-pyridine-2-carboxylic acid (1) (250 mg, 1.77 mmol) in tetrahydrofuran (5 mL) was taken and CDI (carbonyldiimidazole) (489 mg, 3.01 mmol) was added at 10° C. The mixture was stirred at room temperature for 1 h, this reaction mixture was then added to the above suspension and stirred at room temperature for 18 h. After completion of the reaction, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated.
Quantity
452 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
489 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=O.[CH2:8]([K])[CH3:9].[Mg+2].[Cl-].[Cl-].[F:14][C:15]1[C:16](C(O)=O)=[N:17][CH:18]=[CH:19][CH:20]=1.C(N1C=CN=C1)(N1C=CN=C1)=O>O1CCCC1.O>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([C:16]1[C:15]([F:14])=[CH:20][CH:19]=[CH:18][N:17]=1)=[O:5])[CH3:9] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
452 mg
Type
reactant
Smiles
C(CC(=O)O)(=O)O.C(C)[K]
Name
Quantity
2.13 mL
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
FC=1C(=NC=CC1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
489 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
this reaction mixture was then added to the above suspension
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(CC(=O)C1=NC=CC=C1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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